molecular formula C15H10Cl2N2O2 B580033 Lorazepam-D4 CAS No. 84344-15-0

Lorazepam-D4

Cat. No. B580033
CAS RN: 84344-15-0
M. Wt: 325.181
InChI Key: DIWRORZWFLOCLC-RHQRLBAQSA-N
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Description

Lorazepam-D4 is a stable-labeled internal standard suitable for quantitation of lorazepam levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis . It is categorized as a benzodiazepine and has anxiolytic properties . It is a metabolite of diclazepam .


Molecular Structure Analysis

The molecular formula of Lorazepam-D4 is C15H6Cl2D4N2O2 . The InChI code is InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D . The molecular weight is 325.2 .


Chemical Reactions Analysis

Lorazepam-D4, like other benzodiazepines, is involved in various chemical reactions. For instance, a study reported the electrochemical approach for monitoring lorazepam in an aqueous solution . The oxidation potential of lorazepam showed a linear relation versus pH values, confirming the effect of the proton with an equal value of electron in the redox reaction of lorazepam .


Physical And Chemical Properties Analysis

Lorazepam-D4 is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is a 100 µg/ml solution in acetonitrile .

Scientific Research Applications

  • Lorazepam, a benzodiazepine, does not significantly affect striatal D2 dopamine receptor binding characteristics, based on a study involving a week’s administration of lorazepam (2 mg daily) (Hietala et al., 1997).

  • A study found that lorazepam induces a significant decrease of D2/D3 receptor binding potential in the medial temporal and dorsolateral prefrontal cortex, suggesting that cortical GABA-dopamine interaction is involved in lorazepam's central actions in healthy volunteers (Vilkman et al., 2009).

  • Lorazepam increases the excitability of inhibitory circuits in the human motor cortex, as evidenced by its effects on the descending volleys evoked by transcranial magnetic stimulation (Lazzaro et al., 2000).

  • Lorazepam enhances the percutaneous permeation of rat skin, suggesting potential for transdermal delivery. Surfactants were found to significantly enhance the flux of lorazepam (Nokhodchi et al., 2003).

  • Lorazepam is clinically used as a sedative, antianxiety, and hypnotic agent. Its therapeutic uses include treating acute and chronic anxiety, anxiety associated with functional or organic diseases, and surgical premedication (Ameer & Greenblatt, 1981).

  • Lorazepam has been shown to be effective and safe for treating status epilepticus, controlling seizures in most patients with minimal complications (Walker et al., 1979).

  • The drug affects differentiated emotions in healthy volunteers, with an overall increase in emotional reactivity observed with lorazepam compared to placebo (Garcia et al., 1997).

  • In nonhuman primates, lorazepam diminished scratching behavior, which is considered a manifestation of anxiety in monkeys, indicating its anxiolytic effects (Schino et al., 1991).

  • Lorazepam strongly prolongs visual information processing, with significant impairment observed even when masking gratings are presented long after the visual target (Giersch & Herzog, 2004).

  • Lorazepam impairs recognition memory and synaptic plastic processes in rats, with actions in perirhinal cortex. This provides insights into how benzodiazepines impair recognition memory (Wan et al., 2004).

Safety And Hazards

Lorazepam-D4, like other benzodiazepines, may cause drowsiness or dizziness. It is suspected of damaging the unborn child . Precautionary measures include not handling until all safety precautions have been read and understood .

Future Directions

Lorazepam-D4 is intended for use as an internal standard for the quantification of lorazepam levels in urine, serum, or plasma by GC- or LC-MS for urine drug testing, clinical toxicology, or forensic analysis . It is likely to continue being used in these areas and potentially more as research progresses.

properties

IUPAC Name

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWRORZWFLOCLC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016159
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorazepam-D4

CAS RN

84344-15-0
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in dichloromethane (600 ml). The suspension was heated to about 40° C. for 1 hour with rapid stirring and then cooled to 10° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with dichloromethane (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85.5 g, 90%).
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
90%

Synthesis routes and methods II

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of ethyl acetate and toluene (400 ml). The suspension was heated to 60° C. for 1 hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam. The lorazepam crystals were then washed with ethyl acetate (20 ml) and dried under 65 mm Hg vacuum at about 50° C. for about two hours to give crystalline lorazepam (83 g) in 88% yield.
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
88%

Synthesis routes and methods III

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of dichloromethane and toluene (600 ml). The suspension was then heated to 25 ° C. for one hour and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with toluene (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 90%)
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
90%

Synthesis routes and methods IV

Procedure details

Lorazepam methanol solvate (100 g) was suspended in ethyl acetate (400 ml). The suspension was heated to 60° C. for one hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with ethyl acetate (50 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 80%).
Name
Lorazepam methanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
80%

Q & A

Q1: Why is Lorazepam-D4 used as an internal standard for Lorazepam analysis?

A1: Lorazepam-D4 is a deuterated analog of Lorazepam, meaning it possesses the same chemical structure with the exception of four hydrogen atoms replaced by deuterium (heavy hydrogen) atoms. This isotopic substitution doesn't significantly alter its chemical behavior but results in a different mass-to-charge ratio detectable by mass spectrometry. [, ]

    Q2: What analytical methods utilize Lorazepam-D4 for Lorazepam quantification?

    A2: The provided research highlights the use of Lorazepam-D4 in gas chromatography-mass spectrometry (GC-MS) for Lorazepam quantification. [, ] In this technique, Lorazepam and Lorazepam-D4 are extracted from the biological sample (e.g., urine, hair), derivatized if necessary, separated based on their chemical properties in the gas chromatograph, and finally detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios.

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